

# Umifenovir's activity against enveloped vs nonenveloped viruses

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Umifenovir**'s Antiviral Activity: Enveloped vs. Non-enveloped Viruses

# **Executive Summary**

Umifenovir (trade name Arbidol) is a broad-spectrum antiviral agent developed in Russia and licensed for the prophylaxis and treatment of influenza and other respiratory viral infections in Russia and China.[1][2] Its unique multimodal mechanism of action has garnered significant interest, demonstrating inhibitory activity against a wide array of both enveloped and non-enveloped viruses.[1][3][4] This technical guide provides a comprehensive overview of umifenovir's antiviral activity, with a specific focus on its differential mechanisms and efficacy against enveloped and non-enveloped viruses. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the compound's properties, supported by quantitative data, experimental methodologies, and mechanistic diagrams.

### **Core Mechanism of Action**

**Umifenovir** is characterized as a dual direct-acting antiviral (DAA) and a host-targeting agent (HTA).[5] Its broad-spectrum activity is attributed to this dual functionality, which involves direct interaction with viral components and modulation of host cell processes.[5][6]

### **Activity Against Enveloped Viruses: Fusion Inhibition**







The predominant and most well-characterized mechanism of **umifenovir** against enveloped viruses is the inhibition of membrane fusion.[1][3][7] This process is critical for viral entry, where the viral envelope must fuse with a host cell membrane (either the plasma membrane or an endosomal membrane) to release the viral capsid and genome into the cytoplasm.

#### **Umifenovir**'s action involves several key steps:

- Membrane Intercalation: As a hydrophobic molecule, **umifenovir** is thought to intercalate into lipid membranes.[1][8] This insertion can alter the physical properties of the membranes, making them less conducive to fusion.
- Interaction with Viral Glycoproteins: **Umifenovir** directly interacts with viral surface glycoproteins responsible for fusion. In the case of the influenza virus, it binds to a hydrophobic cavity in the hemagglutinin (HA) protein.[1][2] This binding stabilizes the prefusion conformation of HA, preventing the low pH-induced conformational changes within the endosome that are necessary for the fusion of the viral and endosomal membranes.[1][6]
- Blocking Viral Entry: By preventing membrane fusion, umifenovir effectively blocks the virus from entering the host cell's cytoplasm, thereby halting the infection at its earliest stage.[2][3] This mechanism has been demonstrated for influenza A and B viruses, Hepatitis C virus (HCV), and is the proposed mechanism for its activity against coronaviruses and other enveloped viruses.[2][3][4]





Click to download full resolution via product page

Caption: Mechanism of **Umifenovir** against enveloped viruses.



## **Activity Against Non-Enveloped Viruses**

The mechanism of **umifenovir** against non-enveloped viruses is less clearly defined but is an active area of research. Since these viruses lack a lipid envelope, the fusion inhibition mechanism is not directly applicable. Potent inhibitory activity has been reported against non-enveloped RNA viruses such as rhinoviruses, coxsackieviruses, and polioviruses.[4][9][10]

#### Proposed mechanisms include:

- Interference with Viral Attachment: Umifenovir may interact with viral capsid proteins or host cell receptors to prevent the initial binding of the virus to the cell surface.
- Blocking Intracellular Trafficking: The drug could interfere with the transport of viral particles within the cell, a critical step for reaching the replication site.[4]
- Immunomodulation: Umifenovir has been shown to have immunomodulatory effects, including the induction of interferon and activation of macrophages.[6] This host-directed activity could contribute to its broad-spectrum efficacy, including against non-enveloped viruses.

Umifenovir: Comparative Mechanisms of Action

Click to download full resolution via product page

Caption: Logical comparison of **Umifenovir**'s mechanisms.

# **Quantitative Data Summary: In Vitro Efficacy**

The following tables summarize the in vitro activity of **umifenovir** against a range of enveloped and non-enveloped viruses, compiled from published studies. The 50% effective concentration ( $EC_{50}$ ) or 50% inhibitory concentration ( $IC_{50}$ ) represents the drug concentration required to inhibit viral replication by 50%. The 50% cytotoxic concentration ( $EC_{50}$ ) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index ( $EC_{50}$ ) is a measure of the drug's therapeutic window.

# Table 1: Umifenovir Activity Against Enveloped Viruses



| Virus<br>Family                       | Virus                         | Cell Line                                                   | EC <sub>50</sub> /                       | CC50              | SI<br>(CC50/EC5<br>0) | Referenc<br>e(s) |
|---------------------------------------|-------------------------------|-------------------------------------------------------------|------------------------------------------|-------------------|-----------------------|------------------|
| Orthomyxo<br>viridae                  | Influenza A<br>& B<br>Viruses | Various                                                     | 3 to 9<br>μg/mL                          | >31.6<br>μg/mL    | 1.9 - 8.5             | [1][11]          |
| Coronavirid<br>ae                     | HCoV-<br>229E                 | Vero E6                                                     | 10.0 ± 0.5<br>μΜ                         | ~98 μM            | 9.8                   | [2][12][13]      |
| HCoV-<br>OC43                         | Vero E6                       | 9.0 ± 0.4<br>μΜ                                             | ~98 μM                                   | 10.8              | [2][12][13]           |                  |
| SARS-CoV                              | CMK-AH-1                      | Significant<br>plaque<br>suppressio<br>n at 90 µM           | >100 μM                                  | N/A               | [2][12]               | -                |
| SARS-<br>CoV-2                        | Vero<br>CCL81                 | 15.4 to<br>28.0 μM                                          | >100 μM                                  | >3.5              | [2][12]               | _                |
| Flaviviridae                          | Zika Virus<br>(ZIKV)          | Vero                                                        | 10.57 ±<br>0.74 to<br>12.09 ±<br>0.77 μM | 18.69 ± 0.1<br>μΜ | ~1.7                  | [1][14][15]      |
| West Nile<br>Virus<br>(WNV)           | Vero                          | 19.16 ±<br>0.29 μM                                          | 18.69 ± 0.1<br>μΜ                        | ~1.0              | [1][14][15]           |                  |
| Tick-Borne<br>Encephaliti<br>s (TBEV) | Vero                          | 11.23 ±<br>0.35 μM                                          | 18.69 ± 0.1<br>μΜ                        | ~1.7              | [1][14][15]           | _                |
| Hepatitis C<br>Virus<br>(HCV)         | Huh 7.5.1                     | Up to<br>1000-fold<br>replication<br>inhibition at<br>15 μM | N/A                                      | N/A               | [1]                   | _                |



| Togaviridae      | Chikungun<br>ya Virus<br>(CHIKV)           | Vero                | < 10 μg/mL                                | N/A | N/A | [1][15] |
|------------------|--------------------------------------------|---------------------|-------------------------------------------|-----|-----|---------|
| Nairovirida<br>e | Crimean-<br>Congo<br>Hemorrhag<br>ic Fever | Vero                | 2.8 μg/mL                                 | N/A | N/A | [1][15] |
| Filoviridae      | Ebola Virus                                | Mammalia<br>n cells | Reported<br>in vitro<br>effectivene<br>ss | N/A | N/A | [5][7]  |

Table 2: Umifenovir Activity Against Non-Enveloped Viruses



| Virus<br>Family                 | Virus                                 | Cell Line            | EC <sub>50</sub> /                             | CC50          | SI<br>(CC50/EC5<br>0) | Referenc<br>e(s) |
|---------------------------------|---------------------------------------|----------------------|------------------------------------------------|---------------|-----------------------|------------------|
| Picornaviri<br>dae              | Human<br>Rhinovirus<br>14 (HRV<br>14) | HeLa                 | 2.7 to 13.8<br>μg/mL                           | >100<br>μg/mL | >7.2                  | [9]              |
| Coxsackiev<br>irus B3<br>(CVB3) | Vero                                  | 2.7 to 13.8<br>μg/mL | >100<br>μg/mL                                  | >7.2          | [9]                   |                  |
| Poliovirus<br>Type 1            | Various                               | 0.22 μg/mL           | ~20 μg/mL                                      | 91            | [11]                  | -                |
| Adenovirid<br>ae                | Adenovirus<br>Type 7<br>(AdV-7)       | A549                 | Active only when added post-infection (TI=5.5) | >100<br>μg/mL | 5.5                   | [9]              |
| Reoviridae                      | Reovirus                              | In vitro             | Reported in vitro activity                     | N/A           | N/A                   | [5]              |

Note: Direct comparison of  $\mu M$  and  $\mu g/mL$  values requires conversion (**Umifenovir** MW  $\approx 513.5$  g/mol ). Activity can be highly cell-type dependent.[14][16]

# **Key Experimental Protocols**

The quantitative data presented above are typically generated using a standardized set of in vitro assays. The methodologies for the most common assays are detailed below.

# **Plaque Reduction Neutralization Test (PRNT)**

This assay is the gold standard for quantifying the inhibition of infectious virus particles.



### Methodology:

- Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero E6 for coronaviruses) is prepared in 6-well or 12-well plates.
- Virus Preparation: A stock of the virus is diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units per well).
- Drug Treatment: The virus inoculum is mixed with serial dilutions of umifenovir and incubated for 1-2 hours. Alternatively, the cell monolayer is pre-treated with the drug for a set period before infection.
- Infection: The cell monolayers are washed, and the virus-drug mixture (or virus alone for pretreated cells) is added and allowed to adsorb for 1-2 hours.
- Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of umifenovir. This overlay restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).
- Incubation: Plates are incubated for several days until visible plagues are formed.
- Staining and Counting: The cells are fixed (e.g., with 4% formaldehyde) and stained with a dye like crystal violet, which stains living cells. Plaques appear as clear zones. The number of plaques in drug-treated wells is counted and compared to the untreated virus control.
- Calculation: The EC<sub>50</sub> is calculated as the drug concentration that reduces the number of plaques by 50%.

## **Cytotoxicity Assay (MTT Assay)**

This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration (CC<sub>50</sub>) of the compound.

### Methodology:

Cell Seeding: Host cells are seeded in 96-well plates to form a confluent monolayer.

### Foundational & Exploratory





- Drug Addition: The culture medium is replaced with medium containing serial dilutions of umifenovir. Control wells contain medium without the drug.
- Incubation: The plates are incubated for a period equivalent to the duration of the antiviral assay (e.g., 72 hours).
- MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells with functional mitochondrial dehydrogenase enzymes will reduce the yellow MTT to purple formazan crystals.
- Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader (typically at ~570 nm).
- Calculation: The CC<sub>50</sub> is calculated as the drug concentration that reduces cell viability (absorbance) by 50% compared to the untreated control cells.





Click to download full resolution via product page

Caption: General workflow for in vitro antiviral testing.



### **Conclusion and Future Directions**

**Umifenovir** demonstrates robust, broad-spectrum antiviral activity against a diverse range of viruses.

- Against Enveloped Viruses: The drug's efficacy is well-established and primarily stems from
  its ability to inhibit virus-cell membrane fusion.[3] This mechanism, targeting a conserved
  step in the viral life cycle, makes it a potent inhibitor of many clinically relevant enveloped
  viruses, including influenza, coronaviruses, and flaviviruses.[1][2][15]
- Against Non-Enveloped Viruses: While potent activity has been documented, the
  mechanisms are less understood.[9] The data suggest that umifenovir's utility extends
  beyond fusion inhibition, possibly involving interference with viral attachment or intracellular
  processes, alongside host immunomodulation.[4][6]

The cell-type dependency of **umifenovir**'s effect is a critical consideration for both research and clinical application, indicating that host factors play a significant role in its activity.[14][16] Future research should focus on elucidating the precise molecular targets for non-enveloped viruses and further exploring the interplay between its direct antiviral and immunomodulatory functions. This will be crucial for optimizing its clinical use and developing next-generation derivatives with enhanced potency and a broader spectrum of activity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arbidol: a broad-spectrum antiviral compound that blocks viral fusion PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. Unraveling the mechanism of arbidol binding and inhibition of SARS-CoV-2: Insights from atomistic simulations PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. nbinno.com [nbinno.com]
- 7. Umifenovir Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral activity of arbidol against influenza A virus, respiratory syncytial virus, rhinovirus, coxsackie virus and adenovirus in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
- 16. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Umifenovir's activity against enveloped vs non-enveloped viruses]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b144133#umifenovir-s-activity-against-enveloped-vs-non-enveloped-viruses]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com